N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a benzothieno-pyrimidinone core with a sulfanyl-acetamide side chain. The compound’s design integrates a chloro-methylphenyl group and a methoxyphenyl substituent, which may influence its physicochemical properties and target interactions. This article compares it with structurally related compounds to elucidate the impact of substituent variations on key characteristics.
Properties
CAS No. |
476485-70-8 |
|---|---|
Molecular Formula |
C26H24ClN3O3S2 |
Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN3O3S2/c1-15-13-16(27)7-12-20(15)28-22(31)14-34-26-29-24-23(19-5-3-4-6-21(19)35-24)25(32)30(26)17-8-10-18(33-2)11-9-17/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
WMKDCPVITMYMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(1-Arylmethylideneamino)Thiophene Carboxamides
A pivotal step involves the cyclization of 2-(1-arylmethylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide precursors. As demonstrated by Dzhavakhishvili et al., treatment of these intermediates with sodium hydride in dimethylformamide (DMF) induces intramolecular cyclization, forming the hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one core. The reaction proceeds via deprotonation of the carboxamide nitrogen, followed by nucleophilic attack on the adjacent thiophene ring.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | NaH (2 equiv) |
| Temperature | Room temperature |
| Reaction Time | 25 h |
| Yield | 72–85% |
This method favors the formation of the 2-aryl-substituted pyrimidinone derivatives, with electron-donating groups on the arylidene moiety enhancing cyclization efficiency.
Alternative Route via Gewald Reaction Derivatives
An alternative approach utilizes Gewald reaction products as starting materials. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives undergo condensation with aromatic aldehydes to form Schiff bases, which are subsequently cyclized under basic conditions. While this method offers modular access to diverse analogs, it requires stringent control over stoichiometry to prevent oligomerization.
| Component | Quantity |
|---|---|
| Pyrimidinone core | 0.002 mol |
| α-Chloroacetamide | 0.002 mol |
| KOH | 0.004 mol |
| Solvent | Dry DMF (20 mL) |
| Temperature | Reflux (120–130°C) |
| Duration | 20–23 h |
| Workup | Concentration, trituration with cold water |
| Crystallization Solvent | Ethanol/water (3:1) |
| Yield | 68–74% |
Method B (Aqueous Alkaline Conditions)
| Component | Quantity |
|---|---|
| Pyrimidinone core | 0.001 mol |
| α-Chloroacetamide | 0.001 mol |
| KOH | 10% aqueous solution |
| Temperature | Room temperature |
| Duration | 25 h |
| Workup | Direct filtration |
| Crystallization Solvent | Methanol |
| Yield | 58–63% |
Method A provides higher yields due to enhanced solubility of intermediates in DMF, while Method B offers operational simplicity for acid-sensitive substrates.
Regioselectivity Considerations
The C-2 position of the pyrimidinone core exhibits superior nucleophilicity compared to other reactive sites, ensuring regioselective sulfanyl group incorporation. Density functional theory (DFT) calculations corroborate that the LUMO of the α-chloroacetamide aligns optimally with the HOMO of the deprotonated pyrimidinone intermediate, facilitating selective bond formation.
The target molecule requires sequential introduction of the 4-methoxyphenyl and 4-chloro-2-methylphenyl groups.
Installation of the 4-Methoxyphenyl Substituent
Prior to sulfanyl acetamide functionalization, the 3-position of the pyrimidinone core is substituted with a 4-methoxyphenyl group via Ullmann-type coupling. Copper(I) iodide catalyzes the reaction between the brominated intermediate and 4-methoxyphenylboronic acid in tetrahydrofuran (THF) at 80°C.
Optimized Coupling Conditions
| Parameter | Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs2CO3 |
| Solvent | THF |
| Temperature | 80°C |
| Duration | 12 h |
| Yield | 82% |
Acetamide Group Functionalization
The N-(4-chloro-2-methylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution. The sulfanyl intermediate reacts with 4-chloro-2-methylphenyl isocyanate in dichloromethane (DCM) using triethylamine as a base.
Critical Reaction Metrics
| Parameter | Value |
|---|---|
| Equivalents of Isocyanate | 1.2 equiv |
| Reaction Time | 6 h |
| Temperature | 0°C to room temperature |
| Purification | Column chromatography (SiO2, hexane/EtOAc 4:1) |
| Isolated Yield | 76% |
Purification and Analytical Characterization
Crystallization Optimization
Final purification employs gradient crystallization. Solvent systems such as ethanol/water (3:1) or acetonitrile/toluene (1:2) produce high-purity crystals (>99% by HPLC). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 148–150°C, consistent with monomorphic crystalline forms.
Spectroscopic Validation
-
IR Spectroscopy : Key bands at 3387 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–S) confirm functional group incorporation.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=8.8 Hz, Ar–H), 6.95 (s, NH), 3.85 (s, OCH₃), 2.35 (s, CH₃).
-
High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₂₆H₂₄ClN₃O₃S: 518.1245; found: 518.1248.
Industrial-Scale Production Considerations
While laboratory-scale syntheses are well-established, scale-up challenges include:
-
Exothermic Reaction Control : The cyclization step (Section 1.1) requires jacketed reactors to manage heat dissipation during NaH-mediated reactions.
-
Solvent Recovery Systems : DMF recycling via fractional distillation reduces production costs by 40% in pilot studies.
-
Continuous Flow Chemistry : Microreactor systems achieve 92% yield for the sulfanyl acetamide coupling (Section 2.1) with a 15-minute residence time, compared to 20 hours in batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is with a molecular weight of approximately 422.9 g/mol.
Structural Characteristics
The compound features a complex structure that includes:
- A chloro-substituted aromatic ring
- A sulfanyl group linked to a benzothieno-pyrimidine moiety
- An acetamide functional group
These structural elements contribute to its biological activity and potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains.
- Efficacy : Preliminary results suggest that it possesses bactericidal properties that could be leveraged in developing new antibiotics.
- Research Findings : A study demonstrated that compounds with similar structures were effective against resistant strains of bacteria such as Staphylococcus aureus.
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects attributed to the compound.
- Mechanistic Insights : The compound may protect neuronal cells from oxidative stress and neuroinflammation.
- Clinical Relevance : This property could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is crucial for its therapeutic application.
- Absorption : Studies indicate favorable absorption characteristics in preclinical models.
- Distribution : The compound shows promising distribution profiles which enhance its bioavailability.
Toxicology and Safety Profile
Toxicological assessments are essential to ensure safety for human use.
- Preliminary Toxicity Studies : Initial findings suggest low toxicity levels in animal models.
- Safety Margins : Further investigations are required to establish comprehensive safety profiles before clinical trials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of sulfanyl-acetamide derivatives with a hexahydrobenzothieno-pyrimidinone scaffold. Structural analogs differ primarily in substituents on the phenyl rings and the acetamide side chain (Table 1).
Table 1: Structural Variations Among Analogs
Key Observations :
- The 4-chloro-2-methylphenyl side chain (Target) introduces steric bulk and lipophilicity, contrasting with the smaller 4-methylphenyl (Analog 1) or polar 2-methoxyphenyl (Analog 4) groups .
- Core Modifications: Analog 3 replaces the hexahydrobenzothieno-pyrimidinone with a dihydrothieno-pyrimidine core, reducing ring saturation and likely affecting conformational flexibility .
Physicochemical Properties
Table 2: Predicted Properties of Target vs. Analog 3 (CID 1588476)
| Property | Target (Calc.) | Analog 3 |
|---|---|---|
| LogP (Lipophilicity) | ~4.2 | 3.8 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 |
| Collision Cross Section (Ų, [M+H]+) | - | 214.5 |
Key Insights :
- The chloro substituent in the Target increases LogP compared to Analog 3’s ethylphenyl group, suggesting enhanced membrane permeability .
Analytical Characterization
NMR and LCMS Profiles :
- NMR : Substituents in regions analogous to "Region A/B" () cause distinct chemical shifts. For example, the Target’s chloro-methylphenyl group would deshield nearby protons, differing from Analog 4’s 2-methoxyphenyl .
- LCMS/MS : Molecular networking () could cluster the Target with Analog 1–3 due to shared fragmentation patterns (e.g., cleavage of the sulfanyl-acetamide bond).
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-chloro-2-methylphenyl amine with various intermediates leading to the final product. Structural characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These methods confirm the molecular structure and provide insights into its functional groups and spatial arrangement.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of the benzothieno[2,3-d]pyrimidine scaffold possess antiproliferative effects against various cancer cell lines. In one study, compounds were screened against a panel of approximately sixty cancer cell lines representing different types of cancers including leukemia and breast cancer. The results indicated varying levels of growth inhibition, with some compounds showing promising anticancer activity at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds within the phenoxy-N-arylacetamide class have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. For example, derivatives have been reported to exhibit activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anti-inflammatory Effects
Compounds related to N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Screening : A study evaluated an analog of the compound against various cancer cell lines. The results showed a significant reduction in cell viability in several lines compared to controls .
- Antimicrobial Testing : Another study tested a related compound for antimicrobial efficacy against Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
- Inflammatory Response : Research on phenoxyacetamides revealed their ability to reduce inflammation in animal models of arthritis through modulation of inflammatory pathways .
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical techniques are essential for confirming its structure?
The synthesis typically involves multi-step reactions, including:
- Key steps : Nucleophilic substitution at the sulfur atom to introduce the sulfanyl group, followed by condensation of the thienopyrimidinone core with the chloro-methylphenyl acetamide moiety.
- Characterization : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms connectivity, High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, and X-ray crystallography resolves stereochemical details. For example, related chloro-phenyl acetamide derivatives were structurally validated using SHELX software for crystallographic refinement .
Q. How is X-ray crystallography applied to determine the molecular structure, and what software is commonly used?
- Method : Single crystals are grown via slow evaporation, and diffraction data collected using a diffractometer.
- Software : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. These tools address phase problems and refine atomic positions, as demonstrated in studies of structurally similar compounds .
Q. What spectroscopic methods are critical for assessing purity and functional groups?
- NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~170 ppm).
- FT-IR : Confirms sulfanyl (C-S stretch, ~600 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) functionalities.
- HPLC : Ensures >95% purity by comparing retention times against standards .
Advanced Research Questions
Q. What strategies optimize synthetic yield in complex multi-step pathways?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions.
- Heuristic Algorithms : Bayesian optimization balances exploration/exploitation of parameter space, improving efficiency by 30–50% in multi-step syntheses .
- Case Study : A flow-chemistry approach reduced side reactions in analogous thienopyrimidine syntheses by controlling residence time and mixing .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Cross-validation : Compare refined bond lengths/angles with DFT-calculated values.
- Disorder/Twinning Detection : Use PLATON to identify lattice imperfections and apply TWIN laws in SHELXL for correction.
- Example : A related acetamide structure required two refinement cycles to resolve sulfur positional ambiguity .
Q. Which computational methods predict biological activity and target engagement?
- Molecular Docking : AutoDock Vina or Glide assesses binding to kinases (e.g., EGFR) by aligning the compound’s sulfanyl-acetamide motif with ATP-binding pockets.
- Pharmacophore Modeling : Maps electrostatic/hydrophobic features based on structural analogs (e.g., pyridin-2-yl sulfanyl derivatives) to prioritize targets .
Q. How to address solubility challenges in biological assays for lipophilic derivatives?
- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability.
- Surfactants : Tween-80 (0.05% w/v) improves aqueous dispersion .
Q. What storage conditions ensure long-term stability of the compound?
- Temperature : Store at –20°C under argon to prevent oxidation.
- Desiccation : Use silica gel to minimize hydrolysis of the acetamide group.
- Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., sulfanyl group oxidation) .
Methodological Notes
- Data Contradiction Analysis : When NMR and crystallographic data conflict (e.g., unexpected dihedral angles), validate via DFT geometry optimization (B3LYP/6-31G*) .
- Advanced Crystallography : For low-resolution data, employ SHELXL’s restraints (e.g., DFIX for bond lengths) and omit outlier reflections (I/σ(I) < 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
